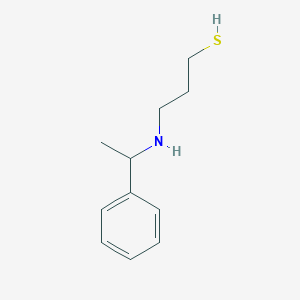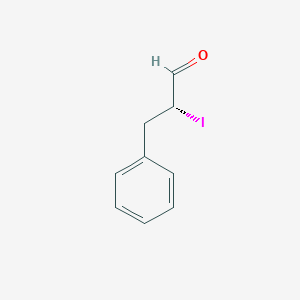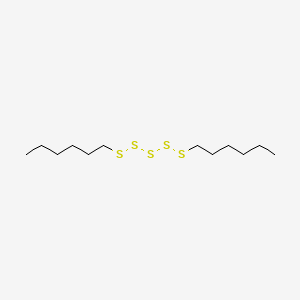
Dihexyl pentasulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl pentasulphide is an organic compound with the chemical formula C12H26S5. It is a member of the polysulfide family, characterized by the presence of multiple sulfur atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyl pentasulphide can be synthesized through the reaction of hexyl mercaptan with sulfur. The reaction typically involves heating hexyl mercaptan with elemental sulfur in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where hexyl mercaptan and sulfur are combined under controlled conditions. The process involves continuous monitoring of reaction parameters to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dihexyl pentasulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the compound, which can participate in different chemical transformations .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of thiols or other reduced sulfur compounds.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or other reduced sulfur compounds .
Scientific Research Applications
Dihexyl pentasulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound’s potential medicinal properties are being investigated for applications in drug development.
Industry: this compound is used in the production of lubricants, additives, and other industrial products.
Mechanism of Action
The mechanism of action of dihexyl pentasulphide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Phosphorus pentasulfide: A compound with similar sulfur content, used in various industrial applications.
Diphosphorus trisulfide: Another sulfur-containing compound with distinct chemical properties and applications.
Uniqueness
Compared to other sulfur-containing compounds, dihexyl pentasulphide offers distinct advantages in terms of stability and versatility in chemical reactions .
Properties
CAS No. |
4089-56-9 |
|---|---|
Molecular Formula |
C12H26S5 |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
1-(hexylpentasulfanyl)hexane |
InChI |
InChI=1S/C12H26S5/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
CVKMVKOPUGPBSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSSSSCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)



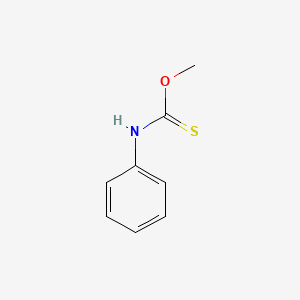
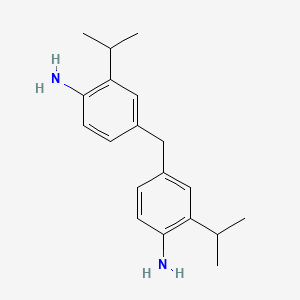


![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
